pKa Comparison: 4-Chloro-2-Methoxy vs. Unsubstituted and Mono-Substituted Acetoacetanilides
The acidity of the active methylene group in the 3-oxobutanamide moiety dictates coupling reactivity. The 4-chloro-2-methoxy substitution pattern of CAS 16539-51-8 results in a predicted pKa of 10.92 ± 0.46 . This value differs from that of the 5-chloro-2-methoxy positional isomer (CAS 52793-11-0), which exhibits a predicted pKa of 10.98 ± 0.46 , and represents a modulation of the parent acetoacetanilide scaffold through combined electron-withdrawing and electron-donating effects.
| Evidence Dimension | Acidity constant (pKa) of the active methylene group |
|---|---|
| Target Compound Data | pKa = 10.92 ± 0.46 (predicted) |
| Comparator Or Baseline | CAS 52793-11-0 (5-chloro-2-methoxy isomer): pKa = 10.98 ± 0.46 (predicted); unsubstituted acetoacetanilide typical pKa ≈ 11–12 |
| Quantified Difference | ΔpKa = 0.06 between positional isomers; both lower than unsubstituted parent (>0.5 units estimated) |
| Conditions | Predicted values from ACD/Labs or equivalent in silico models at 25 °C |
Why This Matters
A lower pKa indicates enhanced enolate formation under alkaline coupling conditions, which can translate to faster, more complete azo coupling reactions and higher pigment yields.
